molecular formula C11H17FN2O B7871414 4-Fluoro-2-(4-methoxybutylamino)aniline

4-Fluoro-2-(4-methoxybutylamino)aniline

Cat. No.: B7871414
M. Wt: 212.26 g/mol
InChI Key: MYPQLWFUNXARIC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxybutylamino)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a fluorine atom at the fourth position and a 4-methoxybutylamino group at the second position on the aniline ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methoxybutylamino)aniline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a fluorinated nitrobenzene derivative reacts with a 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methoxybutylamino)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-Fluoro-2-(4-methoxybutylamino)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methoxybutylamino)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxybutylamino group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Lacks the methoxybutylamino group, making it less complex.

    2-(4-Methoxybutylamino)aniline: Lacks the fluorine atom, affecting its reactivity and properties.

    4-Methoxyaniline: Lacks both the fluorine atom and the methoxybutylamino group, resulting in different chemical behavior.

Uniqueness

4-Fluoro-2-(4-methoxybutylamino)aniline is unique due to the combination of the fluorine atom and the methoxybutylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

4-fluoro-2-N-(4-methoxybutyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-15-7-3-2-6-14-11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPQLWFUNXARIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Fluoro-N-(4-methoxybutyl)-2-nitroaniline (494 mg) was dissolved in methanol (20 ml), 10% palladium carbon (50% in water, 100 mg) was added, and the mixture was stirred under a hydrogen stream at ambient temperature and normal pressure for 15 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give the object product (451 mg) as an oil.
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20 mL
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100 mg
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